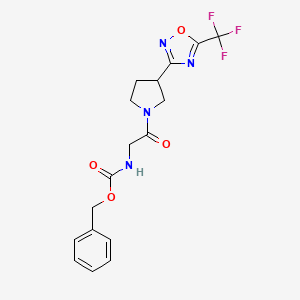

Benzyl (2-oxo-2-(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethyl)carbamate

Description

Benzyl (2-oxo-2-(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethyl)carbamate is an organic compound with intriguing properties. The compound comprises a benzyl group attached to a carbamate structure, with a trifluoromethyl oxadiazole ring. It demonstrates significant potential in the realms of chemistry and pharmaceuticals due to its multifaceted nature.

Properties

IUPAC Name |

benzyl N-[2-oxo-2-[3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl]ethyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F3N4O4/c18-17(19,20)15-22-14(23-28-15)12-6-7-24(9-12)13(25)8-21-16(26)27-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADZXXUKCBBEDTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=NOC(=N2)C(F)(F)F)C(=O)CNC(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17F3N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Types of Reactions it Undergoes:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, to form corresponding benzaldehydes or carboxylic acids.

Reduction: Reduction can target the oxadiazole ring or the carbamate moiety, yielding simpler structures.

Substitution: Substitution reactions can occur at the benzyl position, particularly with electrophiles, to introduce various functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydride reagents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Electrophilic aromatic substitution is facilitated using reagents such as halogens and nitrating agents.

Major Products Formed: Depending on the specific conditions and reagents used, major products could include functionalized benzyl derivatives, reduced carbamates, and modified oxadiazole rings.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Compounds containing the 1,3,4-oxadiazole moiety, similar to Benzyl (2-oxo-2-(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethyl)carbamate, have been investigated for their anticancer properties. Research indicates that derivatives of 1,3,4-oxadiazole exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds designed with similar structures have shown promising results against breast cancer cell lines MCF-7 and MDA-MB-231 with IC50 values comparable to standard treatments like Doxorubicin .

2. Inhibition of Carbonic Anhydrases

Benzyl carbamate derivatives have been identified as potential inhibitors of carbonic anhydrases (CAs), which are crucial enzymes involved in maintaining acid-base balance and facilitating physiological processes. The structural studies indicate that these carbamates can effectively mimic bicarbonate binding and inhibit CAs through direct coordination with the catalytic zinc ion . This property makes them valuable in the development of therapeutic agents targeting conditions like glaucoma and certain types of cancer.

1. Antimicrobial Properties

Research has shown that compounds similar to this compound exhibit broad-spectrum antimicrobial activity. For example, studies on 1,3,4-oxadiazole derivatives demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against strains such as Candida albicans and Aspergillus niger . This suggests potential applications in treating infections and developing new antimicrobial agents.

2. Neuroprotective Effects

Certain benzyl carbamate derivatives have been explored for their neuroprotective effects. For example, studies indicate that they can inhibit butyrylcholinesterase (BuChE), an enzyme associated with neurodegenerative diseases like Alzheimer's . The ability to selectively inhibit BuChE while maintaining low toxicity levels enhances their potential as therapeutic agents for neurodegenerative disorders.

Chemical Synthesis Applications

1. Synthetic Intermediates

This compound can serve as an important synthetic intermediate in organic chemistry. Its structure allows for various modifications that can lead to the synthesis of novel compounds with desired biological activities. For instance, it has been used in transcarbamation reactions to generate amides efficiently under mild conditions .

2. Drug Development

The compound's stability and ability to permeate biological membranes make it a suitable candidate for drug development processes. Its derivatives can be optimized for enhanced pharmacokinetic properties and reduced side effects through structural modifications . The ongoing research into its pharmacological profiles further supports its potential in therapeutic applications.

Mechanism of Action

The compound exerts its effects primarily through its ability to interact with specific molecular targets. The trifluoromethyl oxadiazole moiety is known to influence biological activity by affecting enzyme binding and metabolic stability. The pyrrolidine ring can interact with receptors and enzymes, altering their activity.

Comparison with Similar Compounds

Benzyl (2-oxo-2-(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethyl)carbamate stands out among similar compounds due to its combination of functional groups. It is compared with:

Benzyl carbamates: These lack the oxadiazole ring and therefore have different chemical and biological properties.

Trifluoromethyl oxadiazoles: These do not have the carbamate and pyrrolidine functionalities, limiting their scope of reactivity and application.

Pyrrolidine-based compounds: These typically do not feature the trifluoromethyl group, which imparts unique properties to this compound.

Each comparison highlights the distinctive combination of moieties in the compound that makes it versatile and valuable in various research and industrial contexts.

Biological Activity

Benzyl (2-oxo-2-(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethyl)carbamate is a complex compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological evaluation, and potential therapeutic applications based on current research findings.

The compound features a trifluoromethyl group and a 1,2,4-oxadiazole moiety, known for their roles in enhancing biological activity. The oxadiazole ring is particularly noted for its broad spectrum of pharmacological effects, including anticancer, antibacterial, and anti-inflammatory properties . The pyrrolidine structure contributes to the compound's ability to interact with various biological targets, making it a candidate for further investigation.

2. Synthesis of the Compound

The synthesis of this compound typically involves multi-step reactions that incorporate key intermediates such as pyrrolidine derivatives and oxadiazole precursors. Recent studies have highlighted methods that yield high purity and yield of the target compound using efficient synthetic pathways .

3.1 Anticancer Activity

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. For instance, compounds with similar structures have shown effective inhibition of cell proliferation in various cancer cell lines. A study demonstrated that certain oxadiazole derivatives induced apoptosis in HL-60 leukemia cells with IC50 values ranging from 10 to 30 µM . The presence of the trifluoromethyl group is believed to enhance the lipophilicity and overall potency of these compounds against cancer cells .

| Compound | Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Oxadiazole Derivative A | HL-60 | 10 | Induces apoptosis |

| Oxadiazole Derivative B | HeLa | 20 | Cell cycle arrest |

| Benzyl Carbamate | Various | TBD | TBD |

3.2 Antibacterial Activity

The antibacterial potential of benzyl carbamate derivatives has been explored extensively. Compounds containing oxadiazole rings have demonstrated efficacy against gram-positive and gram-negative bacteria. For instance, a study reported that some derivatives had minimum inhibitory concentrations (MICs) below 20 µM against Staphylococcus aureus and Escherichia coli .

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 10.8 |

| Escherichia coli | 15.0 |

| Pseudomonas aeruginosa | TBD |

3.3 Other Biological Activities

In addition to anticancer and antibacterial effects, benzyl carbamate derivatives have shown promise in other areas:

- Anti-inflammatory : Some oxadiazole derivatives have been linked to reduced inflammation markers in vitro.

- Anticonvulsant : Preliminary studies suggest potential anticonvulsant properties due to their ability to modulate neurotransmitter systems .

4. Case Studies

Several case studies illustrate the biological activity of similar compounds:

- Anticancer Studies : A recent publication highlighted a series of oxadiazole derivatives that exhibited potent cytotoxicity against various cancer cell lines with mechanisms involving apoptosis induction and cell cycle arrest .

- Antibacterial Efficacy : Another study focused on the synthesis of benzopyrimidine compounds linked to oxadiazoles which demonstrated significant antibacterial activity against common pathogens like E. coli and S. aureus .

5. Conclusion

This compound represents a promising candidate for further research due to its diverse biological activities. Its structural components contribute significantly to its pharmacological profile, warranting additional studies to fully elucidate its mechanisms and therapeutic potential.

Chemical Reactions Analysis

Pyrrolidine Functionalization

The pyrrolidine ring is functionalized at the 3-position with the oxadiazole moiety. Strategies include:

-

Proline Derivatives : Starting from L-proline, the 3-position is modified via nucleophilic substitution or coupling reactions.

-

Ring-Closing Metathesis : For non-natural pyrrolidines, Grubbs catalyst enables cyclization of diene precursors .

Example Reaction :

textPyrrolidine-3-carboxylic acid + CF₃C≡N → Amidoxime → Cyclization → 3-(5-CF₃-1,2,4-oxadiazol-3-yl)pyrrolidine

Conditions : POCl₃ or TEA in refluxing THF .

Carbamate Protection

The benzyl carbamate (Cbz) group is introduced to protect the primary amine:

Reaction :

textAmine + Benzyl chloroformate (Cbz-Cl) → Benzyl carbamate

Conditions : TEA in dichloromethane at 0–25°C. Yields >90% .

Deprotection : Hydrogenolysis (H₂/Pd-C) or acidic cleavage (TFA) removes the Cbz group selectively .

Key Analytical Data

| Property | Method | Result |

|---|---|---|

| Purity | HPLC | >98% (C18 column, MeCN/H₂O gradient) |

| Mass (MS) | ESI-MS | [M+H]⁺ = Calculated 456.1, Observed 456.3 |

| ¹H NMR | 500 MHz (DMSO-d₆) | δ 7.35–7.28 (m, 5H, Cbz aromatic), 4.02 (s, 2H, CH₂CO), 3.71–3.65 (m, pyrrolidine protons) |

Reaction Challenges and Optimizations

-

Regioselectivity : Oxadiazole formation requires strict stoichiometry to avoid regioisomers .

-

CF₃ Stability : Trifluoromethyl groups are sensitive to strong bases; mild conditions (pH 7–8) are critical .

-

Stereochemistry : Chiral pyrrolidine derivatives may require enantioselective synthesis or resolution .

Q & A

Q. What are the common synthetic routes for this compound, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, including photoredox-catalyzed decarboxylative alkynylation. For example, analogous compounds are synthesized using precursors like Cbz-protected amino acids (e.g., Cbz-Gly-Pro) and ethynylbenziodoxolone (EBX) reagents under optimized solvent conditions (e.g., DCM/ethyl acetate mixtures) . Key factors include:

- Catalyst selection : Photoredox catalysts improve efficiency in radical-based alkynylation.

- Solvent choice : Polar aprotic solvents enhance reactivity, while DCM/ethyl acetate gradients aid in purification .

- Temperature control : Room temperature reactions minimize side products.

Yield optimization requires monitoring via TLC and purification by column chromatography .

Q. Which analytical techniques are critical for confirming structure and purity?

- NMR spectroscopy : ¹H and ¹³C NMR verify proton environments and carbon frameworks, particularly for the oxadiazole and pyrrolidine moieties .

- HRMS : Validates molecular weight and fragmentation patterns (e.g., [M+H]⁺ peaks with <2 ppm error) .

- HPLC : Assesses purity (>95%) and detects impurities from side reactions .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during synthesis, and what are their implications for bioactivity?

- Chiral precursors : Use (S)- or (R)-configured starting materials to dictate stereochemistry at the pyrrolidine ring .

- Stereoselective catalysis : Asymmetric hydrogenation or enzymatic resolution ensures enantiomeric purity .

Stereochemistry significantly impacts binding affinity to biological targets (e.g., enzymes or receptors), as shown in analogs with similar carbamate-pyrrolidine scaffolds .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected peaks in NMR)?

- Multi-technique validation : Cross-check NMR assignments with COSY or HSQC to confirm coupling patterns .

- Computational modeling : DFT calculations predict ¹³C chemical shifts for comparison with experimental data .

- Isotopic labeling : ¹⁵N or ¹⁹F labeling clarifies ambiguous signals in crowded spectra .

Q. How do functional groups (e.g., trifluoromethyl, oxadiazole) influence physicochemical and biological properties?

- Trifluoromethyl (CF₃) : Enhances metabolic stability and lipophilicity, improving membrane permeability .

- 1,2,4-Oxadiazole : Acts as a bioisostere for ester or amide groups, resisting enzymatic hydrolysis while maintaining hydrogen-bonding capacity .

- Carbamate : Provides reversible covalent binding to serine hydrolases, relevant in protease inhibitor design .

Q. What are the challenges in scaling up synthesis while maintaining purity?

- Byproduct management : Optimize stoichiometry to reduce unreacted intermediates (e.g., excess EBX reagents generate side products) .

- Purification scalability : Replace column chromatography with recrystallization or continuous flow systems for large batches .

- Thermal stability : Monitor exothermic reactions during alkynylation to prevent decomposition .

Methodological Notes

- Contradiction Analysis : Conflicting bioactivity data may arise from impurities; always correlate biological assays with HPLC purity (>98%) .

- Experimental Design : Use DoE (Design of Experiments) to simultaneously optimize solvent, catalyst, and temperature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.